デルタ・ダマスクス

概要

説明

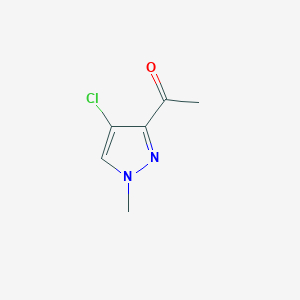

Delta-Damascone, also known as 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one, is a synthetic compound that is not found in a natural state . It is used in perfumery for its cooked fruits and jammy sides, often in association with other Damascones to give various effects . It is also used because it is less costly .

Synthesis Analysis

Delta-Damascone is synthesized through a process involving an anionic cleavage, in the presence of a strong base of a diallyl alcohol of a specific formula . This is followed by an isomerization of the terminal double bond of the obtained product by means of an acidic isomerizing agent .

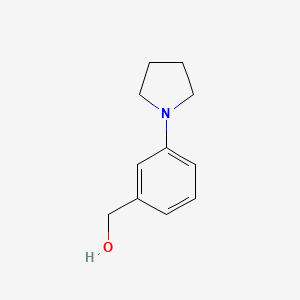

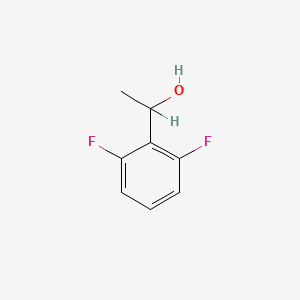

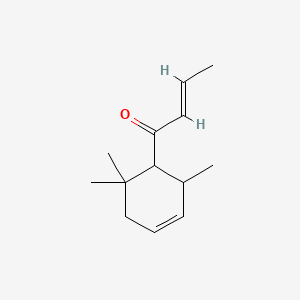

Molecular Structure Analysis

The molecular structure of Delta-Damascone is represented by the empirical formula C13H20O . The CAS number for this compound is 57378-68-4 .

科学的研究の応用

香料およびフレグランス業界

デルタ・ダマスクスは、その強力な香りに定評があり、バラや熟した果物を思わせるフルーティーフローラルな香りが特徴です 。香水をはじめとするコロンやその他香料製品に深みと複雑さを加えるために使用されます。 この化合物は、多くの場合、フレグランスの構成においてトップノート、ミドルノート、またはベースノートとして用いられ、女性用と男性用両方の香りを高めます .

食品産業における香味剤

食品業界では、デルタ・ダマスクスのフルーティーフローラルなプロファイルが、天然および人工フレーバーを付与する際に人気のある選択肢となっています。 菓子やパン製品から、アルコールおよびノンアルコール飲料まで、さまざまな製品に使用されています 。フレーバーに甘みと複雑さを加える能力は非常に高く評価されています。

化粧品への応用

デルタ・ダマスクスは、化粧品の香料成分として使用され、香水、化粧水、アフターシェーブ、さまざまな香料化粧品などの製品の香りに貢献しています 。また、スキンケアクリーム、シャンプー、ヘアスプレー、デオドラントスティックなど、より低い濃度で使用され、全体的な感覚体験を高めています。

製薬研究

製薬では、デルタ・ダマスクスは、USP基準書試験およびアッセイで規定されたUSP-NFモノグラフ試験において、強度、品質、純度、および同一性を決定するためのUSP基準物質として使用されます 。その役割は、製薬製品の一貫性と安全性を確保するために不可欠です。

環境科学

デルタ・ダマスクスの環境への影響は、特にその生分解性と生態系への潜在的な影響について研究されています 。この分野の研究は、デルタ・ダマスクスおよび関連化合物の産業利用に関連する環境リスクを理解することを目的としています。

材料科学

デルタ・ダマスクスは、材料科学、特に低温プラズマイオン化質量分析法による香水およびエッセンシャルオイルの分析において、分析基準物質として使用されます 。この用途は、特定の嗅覚特性を持つ新素材の開発における品質管理と研究に不可欠です。

化学工学

化学工学におけるデルタ・ダマスクスの合成と処理には、天然資源からの化合物を抽出および精製したり、合成的に製造したりするために、高度な技術が使用されます 。エンジニアは、これらのプロセスを最適化し、収率を向上させ、コストを削減し、最終製品の高純度を確保することに取り組んでいます。

作用機序

Target of Action

Delta-Damascone, a major ingredient of rose fragrance, has been found to exhibit significant antifungal activity . Its primary targets are various species of the Candida genus, which are opportunistic pathogens responsible for a high rate of infections .

Mode of Action

Delta-Damascone interacts with its targets by suppressing antigen-dependent T cell activation . It inhibits dendritic cell (DC)-related responses, including DC-induced Th1 development and TLR ligand-induced production of inflammatory cytokines in DCs .

Biochemical Pathways

It has been shown that delta-damascone treatment increases the levels of nrf2 protein and hmox1 mrna in dcs . The NRF2 pathway is known to play a crucial role in cellular responses to oxidative stress, suggesting that Delta-Damascone may exert its effects through this pathway .

Pharmacokinetics

Based on physico-chemical parameters and modelled data, Delta-Damascone is expected to be readily absorbed via the oral and inhalation route, and less so via the dermal route .

Result of Action

The molecular and cellular effects of Delta-Damascone’s action include the suppression of DC-mediated immunoresponses by activating the NRF2 pathway . This leads to a decrease in the production of inflammatory cytokines in DCs and a reduction in DC-induced Th1 development . When associated with fluconazole, it promotes the potentization of the antifungal effect .

Action Environment

The action, efficacy, and stability of Delta-Damascone can be influenced by various environmental factors. For instance, the bathymetric characteristics of the offshore basin determine the nearshore hydrodynamics, wave power, and structure of the turbulent jet, which in turn influences sediment deposition patterns and delta formation . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJGJTYRUWUFFD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity odour | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol) | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920 -0.940 | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

41436-42-4, 71048-82-3, 57378-68-4 | |

| Record name | (2E)-1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41436-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Buten-1-one, 1-((1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl)-, (2E)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071048823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DAMASCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4RIE5P7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Damascone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。